BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Physicochemical profiling Drug-likeness optimization Kinase inhibitor design

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (CAS 1086390-83-1), also known as 7-azaindole-4-carboxamide, is a heterocyclic small molecule (C₈H₇N₃O, MW 161.16) belonging to the azaindole family. It is available as a solid at room temperature and is cataloged as a heterocyclic building block by multiple suppliers.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1086390-83-1
Cat. No. B1323529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
CAS1086390-83-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)C(=O)N
InChIInChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11)
InChIKeyJLNLMSPUHPBAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (CAS 1086390-83-1): Core 7-Azaindole Scaffold for Kinase-Focused Procurement


1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (CAS 1086390-83-1), also known as 7-azaindole-4-carboxamide, is a heterocyclic small molecule (C₈H₇N₃O, MW 161.16) belonging to the azaindole family. It is available as a solid at room temperature and is cataloged as a heterocyclic building block by multiple suppliers . The 7-azaindole nucleus is recognized as a privileged scaffold for the design of kinase inhibitors, serving as a bioisostere of both indole and purine ring systems . The FDA-approved B‑RAF inhibitor vemurafenib exemplifies the clinical relevance of the 7-azaindole core .

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (1086390-83-1): Why In-Class Substitution Without Verification Is Not Advisable


Although all four azaindole positional isomers (4‑, 5‑, 6‑, and 7‑azaindole) share the same bicyclic framework, the position of the pyridine nitrogen atom fundamentally alters their hydrogen-bonding geometry, electronic distribution, and kinase hinge-binding orientation . The 7‑azaindole isomer uniquely positions its N7 nitrogen to engage the hinge region of multiple kinase targets, a binding mode crystallographically validated for several 7‑azaindole-based inhibitors . Additionally, substitution at the 4‑position of the 7‑azaindole scaffold has been shown to critically govern kinase selectivity profiles; C4-substituted 7‑azaindole derivatives demonstrated superior inhibition against Haspin and CDK9/Cyclin T kinases compared to other regioisomers . These regioisomer‑dependent differences mean that swapping 1H-pyrrolo[2,3-b]pyridine-4-carboxamide for a structurally similar but positionally distinct analogue (e.g., 4‑azaindole‑ or 5‑azaindole‑based building blocks) can redirect target engagement, alter selectivity, and invalidate SAR data generated with the original scaffold.

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (1086390-83-1): Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Head-to-Head: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide vs. 1H-Indole-4-carboxamide — Polar Surface Area and Lipophilicity

The 7‑azaindole scaffold introduces a pyridine nitrogen in place of the indole C‑7 carbon, altering key physicochemical parameters relative to the direct indole analogue. 1H‑Pyrrolo[2,3‑b]pyridine‑4‑carboxamide (7‑azaindole‑4‑carboxamide) possesses a polar surface area (PSA) of 71.77 Ų and a calculated LogP of 1.36 . In contrast, 1H‑indole‑4‑carboxamide has a PSA of 58.88 Ų and a LogP of 1.97 . This translates to a 12.89 Ų increase in PSA (+22%) and a 0.61 unit reduction in LogP (−31%) for the 7‑azaindole derivative. The higher PSA and lower LogP of the 7‑azaindole scaffold are class‑level consequences of the additional sp² nitrogen, which enhances hydrogen‑bond acceptor capacity and reduces lipophilicity — factors known to influence kinase hinge‑binding affinity, aqueous solubility, and off‑target promiscuity risks.

Physicochemical profiling Drug-likeness optimization Kinase inhibitor design

Scaffold Privilege: 7‑Azaindole as a Kinase Hinge‑Binder vs. 4‑, 5‑, and 6‑Azaindole Isomers

The 7‑azaindole scaffold is uniquely validated as a kinase inhibitor hinge‑binding motif. Crystallographic evidence (PDB: 3FQH) confirms that a 2‑substituted 7‑azaindole derivative binds the hinge region of spleen tyrosine kinase (SYK), representing the first demonstration of this binding mode for the 7‑azaindole class . In contrast, 4‑azaindoles have been crystallographically validated against c‑Met kinase (PDB: 2WD1) , while 6‑azaindoles have produced potent DYRK1A inhibitors — indicating that each regioisomer drives distinct kinase selectivity profiles. A SAR review of 7‑azaindole anticancer derivatives further establishes that positions 1, 3, and 5 of the 7‑azaindole ring are the most active sites for substitution, with C4‑carboxamide‑substituted derivatives showing particular promise for multi‑targeted kinase inhibition . No single azaindole isomer is universally superior; the choice of isomer must match the target kinase's hinge‑binding geometry. Procurement of the 7‑azaindole‑4‑carboxamide scaffold therefore enables access to a kinase selectivity space that is structurally inaccessible to the 4‑, 5‑, or 6‑azaindole isomers.

Kinase hinge-binding Scaffold comparison Regioisomer selectivity

Purity Tier Comparison: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Purity Grades Across Suppliers

Commercial availability of 1H‑Pyrrolo[2,3‑b]pyridine‑4‑carboxamide spans multiple purity grades, providing procurement flexibility based on experimental requirements. AKSci supplies the compound at a minimum purity of 95% , while Leyan (Shanghai Haohong Biomedical) offers a higher 97% purity specification . Sigma‑Aldrich lists this compound under the AldrichCPR collection but explicitly does not collect or provide analytical data; the product is sold 'as‑is' and the buyer assumes responsibility for identity and purity confirmation . This represents a meaningful differentiator: researchers requiring analytically verified purity for quantitative SAR or in vivo studies would find the 97% specification from Leyan more suitable, whereas early‑stage exploratory synthesis may tolerate the 95% grade or the uncharacterized AldrichCPR offering. The availability of a 97% purity specification with batch‑level quality assurance reduces the risk of introducing structurally related impurities that could confound biological assay results.

Purity specification Supplier comparison Procurement decision

Synthetic Utility: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide as a Versatile Amidation Substrate for Kinase Library Generation

1H‑Pyrrolo[2,3‑b]pyridine‑4‑carboxamide serves as an intermediate for generating diverse 4‑carboxamide‑substituted 7‑azaindole libraries via amidation reactions. Patent literature demonstrates that the 4‑carboxamide moiety of the 7‑azaindole scaffold is a key pharmacophore for targeting kinases including IKK2 and JAK3 . The amide bond at the 4‑position provides a conjugation point that can be diversified with amine building blocks to explore structure‑activity relationships (SAR), while preserving the critical N7 hinge‑binding interaction. Compared to the corresponding carboxylic acid (7‑azaindole‑4‑carboxylic acid, CAS 479553‑01‑0), the pre‑formed carboxamide eliminates the need for in‑situ amide coupling and the associated side‑product formation, offering a more straightforward path to amide‑containing final compounds. However, this advantage is balanced by the loss of the direct one‑step diversification offered by the acid; the carboxamide may require deprotection or transamidation strategies for further elaboration. This positions the carboxamide as a strategic intermediate for medicinal chemistry programs that have already optimized the amide linkage and need a reliable, high‑purity starting material for scale‑up or focused library synthesis.

Building block Amidation Kinase library synthesis

Regulatory and Safety Profile: GHS Classification and Transport Status of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

The GHS classification of 1H‑Pyrrolo[2,3‑b]pyridine‑4‑carboxamide includes Acute Toxicity Oral Category 4 (H302: harmful if swallowed) and Eye Irritation Category 2A (H319: causes serious eye irritation) . The compound is classified as a combustible solid (Storage Class Code 11) and is designated as NON‑hazardous for DOT/IATA transport . This non‑hazardous transport classification simplifies international shipping logistics and reduces associated compliance costs compared to many halogenated or nitro‑containing heterocyclic building blocks. The compound's GHS profile is relatively mild: there are no carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity classifications. This profile supports routine laboratory handling with standard personal protective equipment (gloves, eye protection) without requiring specialized containment facilities, making it suitable for high‑throughput medicinal chemistry workflows where operational efficiency and safety compliance are both prioritized.

Safety profile GHS classification Transport compliance

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (1086390-83-1): Recommended Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation Leveraging the 7‑Azaindole Hinge‑Binding Scaffold

For medicinal chemistry programs targeting kinases with established 7‑azaindole inhibitor precedents — including B‑RAF, SYK, BTK, FGFR, IKK2, and JAK3 — 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxamide serves as an optimal starting building block. The crystallographically validated hinge‑binding mode of the 7‑azaindole core (PDB: 3FQH, confirming SYK kinase engagement) provides a structurally rational basis for inhibitor design . The C4‑carboxamide position offers a direct diversification handle for amide library synthesis targeting the solvent‑exposed region or extending into selectivity pockets, while the N7 nitrogen maintains the critical hinge hydrogen‑bond interaction. Procurement of the 97% purity grade from Leyan ensures that initial SAR data are not confounded by impurities that could generate false‑positive or false‑negative activity readouts .

Fragment‑Based Drug Discovery (FBDD) Using the 7‑Azaindole‑4‑carboxamide Fragment

The low molecular weight (161.16 Da) and favorable physicochemical profile of 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxamide (PSA 71.77 Ų, LogP 1.36) place it within the Rule‑of‑Three space for fragment‑based screening . Compared to the indole‑4‑carboxamide fragment (PSA 58.88 Ų, LogP 1.97), the 7‑azaindole version offers 22% higher polarity and 31% lower lipophilicity, which can translate to improved aqueous solubility and reduced non‑specific binding in fragment screens . The 7‑azaindole‑4‑carboxylic acid fragment (CAS 479553‑01‑0) is already marketed by TargetMol as a fragment for molecular linking and expansion ; the carboxamide variant provides an alternative hydrogen‑bond donor/acceptor pattern that can be explored as a complementary fragment for structure‑based design.

Focused Amide Library Synthesis for Kinase Selectivity Profiling

Research groups performing systematic SAR exploration around the 4‑position of the 7‑azaindole scaffold can utilize 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxamide directly, bypassing the amide coupling step required when starting from the carboxylic acid precursor . This reduces library synthesis cycle time and minimizes exposure to coupling reagents that could introduce residual metal contaminants (e.g., from HATU or EDC coupling). The non‑hazardous transport classification further supports multi‑site collaborative projects, enabling efficient international shipment of this building block without hazardous goods surcharges or specialized logistics .

Quality‑Controlled Chemical Biology Probe Development

For chemical biology programs requiring rigorously characterized probe compounds, the availability of the 97% purity specification from Leyan (Cat. 1410141) provides a documented quality benchmark that the uncharacterized Sigma‑Aldrich AldrichCPR grade cannot match . The explicit 97% minimum purity with batch‑level quality assurance supports reproducibility in cell‑based target engagement assays (e.g., CETSA, NanoBRET), where even minor impurities can cause inconsistent dose‑response relationships. Researchers should specify the 97% grade in procurement documentation when transitioning from exploratory synthesis to quantitative biological profiling, and should request Certificates of Analysis for each batch to maintain experimental audit trails .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.